2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-nitroso-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCZSFIDYXEMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905113 | |
| Record name | (+/-)-2-Methyl-1-nitrosoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85440-79-5 | |
| Record name | 2,3-Dihydro-2-methyl-1-nitroso-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85440-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-nitroso-2,3-dihydro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085440795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-2-Methyl-1-nitrosoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-methyl-1-nitrosoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-1-NITROSO-2,3-DIHYDRO-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W4GKG0JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2 Methyl 1 Nitroso 2,3 Dihydro 1h Indole
Precursor Identification and Preparation: 2-Methyl-2,3-dihydro-1H-indole
The direct precursor for the target compound is 2-methylindoline (B143341). Several synthetic routes have been developed for its efficient preparation, primarily through intramolecular cyclization or the reduction of 2-methylindole.
One highly efficient, one-pot method begins with a substituted β-methylnitrostyrene. This process involves a catalytic hydrogenation and an intramolecular cyclization reaction. google.com The synthesis uses 2-halogeno-β-methylnitrostyrene as the starting material, a Raney nickel catalyst for hydrogenation, and is conducted in the presence of a cuprous halide and an alkali. This approach is noted for its high yield, good reaction selectivity, and high purity of the final product under relatively mild conditions, making it suitable for industrial-scale production. google.com
The reaction proceeds via the reduction of the nitro group and the carbon-carbon double bond, followed by an intramolecular nucleophilic substitution to form the indoline (B122111) ring. The conditions can be optimized by varying the base, catalyst loading, and hydrogen pressure to achieve excellent yields. google.com
Table 1: Examples of 2-Methylindoline Synthesis via Hydrogenation and Cyclization google.com
| Starting Material | Catalyst | Base | H₂ Pressure | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 2-chloro-β-methyl nitrostyrene | Raney Ni | NaOH | 30 kg | 110 °C | 6 | 88 | 99.63 |
| 2-bromo-β-methyl nitrostyrene | Raney Ni | Na₂CO₃ | 20 kg | 100 °C | 7 | 90 | 99.47 |
| 2-chloro-β-methyl nitrostyrene | Raney Ni | K₂CO₃ | 40 kg | 110 °C | 6 | 92 | 99.63 |
This table is interactive and can be sorted by column.
An alternative pathway to 2-methylindoline is the catalytic hydrogenation of 2-methylindole. This method involves the reduction of the indole (B1671886) ring. One patented method describes using a palladium-carbon, rhodium-carbon, or platinum-carbon catalyst in an acidic ionic liquid. google.com This approach improves reaction selectivity and avoids the use of large quantities of strong acids like sulfuric or hydrochloric acid, which can complicate the process and waste disposal. The reaction is typically carried out under hydrogen pressure at temperatures ranging from 20 to 150 °C. google.com
Nitrosation Reactions for the Formation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
The conversion of 2-methylindoline to its N-nitroso derivative is achieved through a nitrosation reaction, where a nitroso group (-N=O) is attached to the nitrogen atom of the heterocyclic ring.
The N-nitrosation of a secondary amine, such as 2-methylindoline, is a classic example of an electrophilic substitution reaction. The process is typically initiated by the formation of a potent electrophile, the nitrosonium ion (NO⁺). nih.gov
In a common procedure using sodium nitrite (B80452) and a strong acid, the acid protonates the nitrite to form nitrous acid (HNO₂). A second protonation of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion. nih.gov
The reaction mechanism proceeds as follows:
Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂
Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-methylindoline ring acts as a nucleophile, attacking the electrophilic nitrosonium ion.
Deprotonation: The resulting intermediate is then deprotonated, typically by a weak base (like water) in the reaction mixture, to yield the stable N-nitrosamine product, this compound.
This mechanism highlights the requirement for acidic conditions to generate the active electrophile. jchr.org
A variety of reagents can be used to achieve N-nitrosation.
Sodium Nitrite (NaNO₂): This is the most common and cost-effective nitrosating agent. It is used in conjunction with a strong acid (e.g., HCl, H₂SO₄) or a milder acid source like p-toluenesulfonic acid to generate the active nitrosonium ion in situ. nih.govjchr.org This method is highly effective for a wide range of secondary amines.
Angeli's Salt (Na₂N₂O₃): Angeli's salt is a donor of nitroxyl (HNO). Research has shown that it can effectively N-nitrosate indole derivatives at physiological pH in the presence of oxygen. The proposed mechanism involves an electrophilic attack of HNO on the indole nitrogen, which is followed by a reaction of the intermediate hydroxylamine with oxygen to form the N-nitroso product. nih.gov This method is significant as it proceeds under different conditions than traditional acid-catalyzed nitrosation and suggests that nitroxyl can be an efficient nitrosating species for indoles. nih.gov
Other nitrosating agents include:
Alkyl Nitrites (e.g., tert-Butyl Nitrite): These are powerful nitrosating agents that can be used under mild, often neutral or solvent-free conditions. nih.govsemanticscholar.org
Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These are active forms of nitrosating agents that can react with secondary amines in both aqueous and organic solutions. nih.gov
Nitrosyl Halides (e.g., NOCl): These are efficient nitrosating agents, particularly in organic solvents. nih.gov
The efficiency and outcome of the nitrosation reaction are highly dependent on the reaction conditions.
pH: The pH of the reaction medium is a critical factor. Acidic conditions are generally required to generate the active nitrosating species from nitrite. However, if the pH is too low, the secondary amine precursor can become protonated (R₂NH₂⁺). This protonation deactivates the nitrogen nucleophile, hindering its attack on the nitrosonium ion and thus slowing or preventing the reaction. Therefore, an optimal pH range, typically weakly acidic, must be maintained to balance the formation of the electrophile with the availability of the nucleophilic amine. nih.gov
Solvent Systems: N-nitrosation can be performed in various solvents. Aqueous solutions are common when using sodium nitrite and mineral acids. Organic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are often employed when using organic nitrosating agents like tert-butyl nitrite or for substrates with poor water solubility. nih.gov The choice of solvent can influence reaction rates and the solubility of reactants and products.
Temperature: Temperature can affect the rate of nitrosamine (B1359907) formation. While some reactions proceed readily at room temperature or below, elevated temperatures can sometimes increase the reaction rate. However, higher temperatures can also lead to the degradation of unstable reagents or the formation of unwanted byproducts.
Table 2: General Influence of Reaction Conditions on N-Nitrosation
| Condition | Effect on Yield and Selectivity | Rationale |
|---|---|---|
| pH | Optimal yield in weakly acidic conditions. Low yield at very high or very low pH. | Balances the need for acid to generate the NO⁺ electrophile against the deactivation of the amine nucleophile by protonation at very low pH. |
| Solvent | Affects reaction rate and product isolation. | The choice between aqueous and organic solvents depends on the nitrosating agent and substrate solubility. Polar solvents are generally preferred. nih.gov |
| Temperature | Generally, increased temperature leads to a faster reaction rate. | Must be controlled to prevent degradation of reactants (e.g., nitrous acid) and minimize side reactions. |
This table is interactive and can be sorted by column.
Alternative and Emerging Synthetic Routes to N-Nitrosoindolines
Beyond the classical approach using nitrites and acid, several modern methods have been developed for N-nitrosation that offer milder conditions and broader substrate scope.
Transnitrosation with N-Nitrososulfonamides: Stable, crystalline N-nitrososulfonamide reagents can serve as effective transnitrosating agents. These compounds can transfer their nitroso group to a variety of nucleophiles, including secondary amines, under mild conditions. chemrxiv.orgorganic-chemistry.org A key advantage is that the sulfonamide byproduct can often be easily recovered and recycled. This method avoids the use of strong acids and moisture-sensitive reagents. chemrxiv.org
tert-Butyl Nitrite (TBN): TBN is a versatile and efficient reagent for the N-nitrosation of secondary amines, often under solvent-free, metal-free, and acid-free conditions. nih.govsemanticscholar.org The reactions typically proceed with high yields and short reaction times. TBN is compatible with sensitive functional groups and acid-labile protecting groups, which might not be stable under traditional nitrosating conditions. semanticscholar.org
Iodide-Catalyzed Nitrosation: A mild process using nitromethane as the nitroso source, tert-butyl hydroperoxide (TBHP) as the oxidant, and a catalytic amount of iodide has been developed. This system effectively cleaves the C-N bond in nitromethane to generate the nitrosating species. The use of inexpensive and commercially available catalysts and oxidants makes this an attractive alternative. organic-chemistry.org
Comparative Analysis of Synthetic Efficiency and Regioselectivity in this compound Production
The synthesis of this compound is highly regioselective, as the reaction occurs specifically at the secondary amine nitrogen of the indoline ring. C-nitrosation of the aromatic ring is not a competing side reaction under typical N-nitrosation conditions for this substrate. jchr.org The primary differences between synthetic methods lie in their efficiency, operational simplicity, and compatibility with other functional groups.
Table 3: Comparative Analysis of N-Nitrosation Methodologies
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Nitrosation | NaNO₂ / Strong Acid | Aqueous, weakly acidic, low temp. | Cost-effective, widely used, high yields for simple amines. | Requires careful pH control, may not be suitable for acid-sensitive substrates. |
| Angeli's Salt | Na₂N₂O₃ / O₂ | Physiological pH | Proceeds under neutral/mild conditions, unique reactivity via HNO. nih.gov | Reagent may be less common, requires oxygen. |
| tert-Butyl Nitrite (TBN) | TBN | Mild, often solvent/acid/metal-free. semanticscholar.org | High yields, short reaction times, excellent functional group tolerance. semanticscholar.org | Reagent is volatile and more expensive than NaNO₂. |
| Transnitrosation | N-Nitrososulfonamide | Mild, organic solvent. | Stable, recyclable reagent, avoids strong acids. chemrxiv.orgorganic-chemistry.org | Requires pre-synthesis of the nitrososulfonamide reagent. |
This table is interactive and can be sorted by column.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Nitroso 2,3 Dihydro 1h Indole
Electrophilic and Nucleophilic Reactivity of the Dihydroindole Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The dihydroindole ring, being an aromatic system, can undergo such reactions. The N-nitroso group and the methyl group at the 2-position will influence the regioselectivity of these substitutions.
The N-nitroso group is generally considered a deactivating group, meaning it reduces the reactivity of the aromatic ring towards electrophiles. However, it can direct incoming electrophiles to specific positions. The directing effect of the N-nitroso group, combined with the activating and ortho-, para-directing effect of the alkyl portion of the dihydroindole ring, will determine the final substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org
Table 2: Potential Electrophilic Aromatic Substitution Reactions on 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
| Reaction | Reagents | Electrophile | Expected Product Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Positions on the benzene (B151609) ring |
| Bromination | Br₂, FeBr₃ | Br⁺ | Positions on the benzene ring |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Positions on the benzene ring |
The dihydroindole ring system can also react with various conjugated systems, such as nitro-olefins and nitrosoalkenes. These reactions often proceed through cycloaddition pathways.
The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more of the atoms in the diene or dienophile is a heteroatom. In the context of this compound, the N-nitroso group can act as a dienophile, reacting with a suitable diene.
Alternatively, the dihydroindole ring itself could potentially act as a diene, although this is less common. The reaction of nitroso compounds as dienophiles is a well-established method for the synthesis of heterocyclic compounds. nih.gov For example, nitrosoalkenes have been shown to react with pyrroles and dipyrromethanes. acs.org
While specific examples of Hetero-Diels-Alder reactions involving this compound are not detailed in the provided search results, the general reactivity patterns of similar compounds suggest that it could participate in such cycloadditions. The regioselectivity and stereoselectivity of these reactions would be influenced by the electronic and steric properties of both the dihydroindole derivative and the reacting conjugated system. nih.gov
Reactions with Conjugated Systems (e.g., Nitro-olefins, Nitrosoalkenes)
Subsequent Ring-Opening and Rearrangement Pathways
The reactivity of the 2,3-dihydro-1H-indole core in this compound is significantly influenced by the presence of the N-nitroso group. Under acidic conditions, N-nitroso compounds are known to undergo hydrolysis, a reaction that is initiated by protonation. For N-nitrosoamines, it has been proposed that the rate-determining step for denitrosation is the fragmentation of an intermediate formed after protonation. Substitution on the nitrogen atom can influence whether protonation occurs on the nitrogen or the oxygen of the nitroso group.
While specific studies on the ring-opening of this compound are not extensively detailed in the available literature, the general behavior of related heterocyclic systems provides insights. For instance, acid-catalyzed rearrangements are common in nitrogen-containing heterocycles. In the context of indolizines, a related bicyclic system, Lewis acid-catalyzed reactions with dioxazolones can lead to a Curtius-type rearrangement, resulting in C-H carboxamidation. This suggests that under appropriate catalytic conditions, the dihydroindole ring of this compound could potentially undergo skeletal rearrangements.
The decomposition of related oxazoline structures in aqueous solutions has been shown to be pH-dependent and can involve ring-opening followed by rearrangement to form N-acylethanolamine derivatives. This highlights the susceptibility of five-membered heterocyclic rings to undergo cleavage and subsequent structural reorganization, a pathway that could be plausible for the dihydroindole ring system under certain reactive conditions.
Radical Processes in the Chemistry of N-Nitrosoindolines
The chemistry of N-nitrosoindolines is not solely governed by ionic pathways; radical processes also play a crucial role. The N-N bond in N-nitroso compounds can undergo homolytic cleavage, particularly under photolytic or thermolytic conditions, to generate a nitrogen-centered radical and nitric oxide.
Recent studies have demonstrated the radical nitration and nitrosation of indoles using reagents like sodium nitrite (B80452) (NaNO₂) with potassium persulfate (K₂S₂O₈) as an oxidant. These reactions proceed via a radical mechanism and show good yields for the formation of 3-nitro- and 3-nitrosoindoles. This indicates that the indole (B1671886) nucleus is susceptible to attack by nitrogen-containing radicals.
While the primary focus of these studies has been on the aromatic indole ring, the principles can be extended to the dihydroindole system. The presence of the N-nitroso group in this compound could facilitate the formation of radical species upon activation, which could then participate in intramolecular or intermolecular reactions.
The table below summarizes key aspects of radical generation and reactivity in related systems.
| Radical Generation Method | Reactant/System | Key Intermediates/Products | Significance |
| Chemical Oxidation | Indoles with NaNO₂/K₂S₂O₈ | 3-Nitro- and 3-nitrosoindoles | Demonstrates susceptibility of the indole core to radical attack. |
| Photolysis | N-Nitrosamides | Amidyl radicals and nitric oxide | Highlights a common pathway for radical generation from N-nitroso compounds. |
| Reaction with Nitroxyl Donors | Tryptophan derivatives with Angeli's salt | N-nitrosoindoles | Suggests the involvement of nitroxyl-related species in nitrosation, which can have radical character. researchgate.net |
Stability and Decomposition Pathways of this compound
The stability of this compound is a critical factor influencing its chemical behavior and potential applications. The stability of N-nitrosoindoles, in general, has been found to be pH-dependent.
Under acidic conditions, N-nitroso compounds can undergo decomposition, which can proceed through either denitrosation (loss of the nitroso group) or deamination. For N-nitroso-2-pyrrolidone, a cyclic amide, the acid-catalyzed decomposition involves a slow protonation of the amino nitrogen as the rate-limiting step. This N-conjugate acid then rapidly partitions between the two decomposition pathways.
The thermal decomposition of N-nitroso compounds can also be a significant degradation pathway. The specific products and mechanisms of thermal degradation are influenced by the molecular structure and the reaction conditions, such as the solvent. For instance, the thermal degradation of Amadori derivatives, which also contain a nitrogen atom within a rearranged sugar moiety, shows different product profiles in water versus ethanol. This underscores the importance of the reaction medium in dictating the decomposition pathway.
Photolytic decomposition is another relevant pathway for N-nitroso compounds. The photolysis of N-nitrosamides in acidic media has been shown to proceed via cleavage of the nitrogen-nitrogen bond, leading to the formation of radical species. The identification of photolytic decomposition products is crucial for understanding the environmental fate and potential toxicity of these compounds.
The following table outlines the general stability and decomposition characteristics of N-nitrosoindoles based on available literature.
| Condition | Observed Behavior | Key Factors | Potential Products |
| Acidic pH | Decomposition via denitrosation and/or deamination. | pH, structure of the N-nitroso compound. | Parent amine, nitrous acid, other rearranged products. |
| Neutral/Basic pH | Generally more stable, though decomposition can occur. | pH, presence of nucleophiles. | Can involve hydrolysis or transnitrosation reactions. |
| Thermal Stress | Decomposition, with pathways dependent on the solvent. | Temperature, solvent polarity. | Varies depending on the specific compound and conditions. |
| UV Radiation | Photolytic cleavage of the N-N bond. | Wavelength of light, presence of photosensitizers. | Radical species, parent amine, nitric oxide. |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyl 1 Nitroso 2,3 Dihydro 1h Indole
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental for separating 2-Methyl-1-nitroso-2,3-dihydro-1H-indole from the active pharmaceutical ingredient (API) and other related impurities in complex mixtures.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
High-Performance Liquid Chromatography with Photodiode Array (PDA) detection is a powerful tool for the analysis of this compound. A key advantage of PDA detection is its ability to acquire the entire UV-Vis spectrum of a compound as it elutes, aiding in peak identification and purity assessment.
A validated HPLC-PDA method has been developed for the simultaneous determination of indapamide (B195227) and its impurities, including this compound. edpsciences.org This method demonstrates good selectivity and sensitivity for the target compound. The UV absorption spectrum for this compound shows a maximum absorption wavelength (λmax) at 310 nm, which can be utilized for selective detection. edpsciences.org For simultaneous analysis of indapamide and its impurities, a detection wavelength of 240 nm is often employed. edpsciences.org
Table 1: HPLC-PDA Method Parameters for the Analysis of this compound
| Parameter | Value |
| Detection Wavelength | 240 nm (simultaneous), 310 nm (selective for impurity) |
| Linear Range | 0.060 - 1.20 μg/mL |
| Limit of Detection (LOD) | 0.012 μg/mL |
| Correlation Coefficient (R) | 0.9996 |
| Data sourced from a study on the simultaneous analysis of indapamide and its related impurities. edpsciences.org |
Method Development and Validation for Trace Analysis in Complex Mixtures
The development and validation of analytical methods for trace analysis of this compound are critical to ensure product quality. The process involves optimizing chromatographic conditions to achieve the necessary sensitivity, specificity, and robustness.
Method development often begins with the selection of a suitable stationary phase, with C18 columns being a common choice for reversed-phase chromatography of nitrosamine (B1359907) impurities. google.com A patent for the detection of this impurity specifies the use of an Inertsurstain C18 column (250 x 4.6mm, 5 µm). google.com The mobile phase is typically a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. For this compound, an isocratic elution with a methanol-water mobile phase has been reported. google.com
Validation of the method is performed according to international guidelines and includes the evaluation of parameters such as specificity, linearity, range, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). farmaciajournal.comnih.govresearchgate.net Specificity is demonstrated by the absence of interference from blank and placebo samples at the retention time of the analyte. sphinxsai.com Linearity is established over a defined concentration range, and precision is assessed through repeatability and intermediate precision studies, with acceptance criteria for relative standard deviation (RSD) typically being less than 2%. sphinxsai.comresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties
| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C4-C7) | 7.0 - 8.0 | 110 - 140 |
| Aliphatic Protons (C2-H, C3-H₂) | 2.5 - 4.5 | 30 - 60 |
| Methyl Protons (C2-CH₃) | 1.0 - 1.5 | 10 - 20 |
| These are general predicted ranges based on similar structures and may vary based on the specific electronic environment of the molecule. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and to deduce the structure of a compound through its fragmentation pattern. For the analysis of this compound, techniques such as HPLC-MS are employed. google.com
The molecular formula of the compound is C₉H₁₀N₂O, which corresponds to a monoisotopic mass of approximately 162.08 Da. lgcstandards.comnih.gov In mass spectrometry, the molecule is expected to ionize and fragment in a characteristic manner. A common fragmentation pathway for N-nitrosamines involves the loss of the nitroso group (•NO), which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 30 Da. researchgate.net The fragmentation of the indole (B1671886) ring itself can also lead to characteristic ions. scirp.orgnih.gov A patent describes a high-performance liquid chromatography-mass spectrometry method for the detection of this impurity. google.com
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Monoisotopic Mass | 162.0793 g/mol |
| Common Fragment Ion | [M - NO]⁺ |
| Data sourced from PubChem and general fragmentation patterns of N-nitrosamines. nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-N=O stretch of the nitroso group, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. As determined by HPLC-PDA analysis, this compound exhibits a maximum absorption (λmax) at 310 nm. edpsciences.org This absorption is likely due to the n → π* transition of the nitroso chromophore. A secondary absorption at around 240 nm is also observed, which is useful for simultaneous detection with other impurities. edpsciences.org The analysis of related nitroso compounds has also been performed using UV-Vis spectrophotometry. srce.hr
Table 4: Spectroscopic Data for Functional Group and Electronic Transition Analysis
| Spectroscopic Technique | Characteristic Feature | Wavelength/Wavenumber |
| UV-Vis | Maximum Absorption (λmax) | 310 nm |
| UV-Vis | Secondary Absorption | ~240 nm |
| IR | N-N=O Stretch (Predicted) | ~1430-1500 cm⁻¹ |
| IR | Aromatic C=C Stretch (Predicted) | ~1450-1600 cm⁻¹ |
| IR | Aromatic C-H Stretch (Predicted) | ~3000-3100 cm⁻¹ |
| IR | Aliphatic C-H Stretch (Predicted) | ~2850-2960 cm⁻¹ |
| UV-Vis data is from a published study. edpsciences.org IR data is predicted based on characteristic functional group frequencies. |
Computational Chemistry and Theoretical Insights into 2 Methyl 1 Nitroso 2,3 Dihydro 1h Indole
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like "2-Methyl-1-nitroso-2,3-dihydro-1H-indole," DFT calculations can elucidate a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential (MEP).
DFT studies on related compounds have utilized functionals like B3LYP with basis sets such as 6-311+G(d,p), which has been shown to be effective for analyzing similar molecular systems. researchgate.net Applying this level of theory to "this compound" would allow for a detailed examination of its structural parameters.
Table 1: Predicted Structural and Electronic Properties from a Hypothetical DFT Calculation
| Property | Predicted Value/Insight | Significance |
| Optimized Geometry | Specific bond lengths (N-N, N-O), bond angles, and dihedral angles defining the puckering of the dihydro-indole ring. | Provides the most stable three-dimensional structure of the molecule, which is fundamental for understanding its reactivity and interactions. |
| Vibrational Frequencies | Calculated IR spectrum with characteristic peaks for N=O stretching, C-N stretching, and aromatic C-H bending. | Aids in the experimental identification and characterization of the compound. Comparison with experimental spectra can validate the computational model. |
| Dipole Moment | A non-zero value indicating the overall polarity of the molecule, with the negative end likely oriented towards the nitroso group. | Helps in understanding intermolecular interactions, solubility in different solvents, and how the molecule might orient itself in an electric field or near other polar molecules. |
| Molecular Electrostatic Potential (MEP) | A map showing regions of positive and negative electrostatic potential on the molecule's surface. The area around the nitroso oxygen would exhibit a strong negative potential. | Identifies sites susceptible to electrophilic and nucleophilic attack, offering a visual representation of the molecule's reactivity. |
These DFT applications provide a foundational understanding of the intrinsic properties of "this compound," which is essential for further computational analysis.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
For "this compound," an FMO analysis would reveal the nature of its reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
Table 2: Insights from a Hypothetical Frontier Molecular Orbital Analysis
| Orbital | Location of Highest Density | Predicted Energy (Arbitrary Units) | Implication for Reactivity |
| HOMO | Likely localized on the nitroso group and the nitrogen atom of the indole (B1671886) ring. | -6.5 eV | These are the most reactive electrons and are likely to participate in reactions with electrophiles. |
| LUMO | Expected to be distributed over the nitroso group, particularly the N=O bond. | -1.2 eV | This is the most likely site for an incoming nucleophile to attack. |
| HOMO-LUMO Gap | 5.3 eV | The size of the energy gap indicates the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. |
The FMO analysis provides a clear picture of the electron-donating and electron-accepting capabilities of "this compound," which is fundamental for predicting its behavior in chemical reactions.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving "this compound." This includes studying its formation from 2-methylindoline (B143341) and a nitrosating agent, as well as its potential degradation or subsequent reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction's feasibility and kinetics.
For instance, the formation of "this compound" proceeds via the nitrosation of the secondary amine in 2-methylindoline. Computational modeling could be used to:
Model the reaction with different nitrosating agents to understand the efficiency of each pathway.
Investigate the role of pH by modeling the reaction under acidic and neutral conditions.
Calculate the activation barriers for competing side reactions, such as dehydrogenation.
This type of analysis is invaluable for process chemists seeking to control the formation of this impurity during pharmaceutical manufacturing.
Conformational Analysis and Energy Landscape Studies
The dihydro-indole ring in "this compound" is not planar, and the methyl group at the 2-position introduces a chiral center, leading to the possibility of different conformations. A conformational analysis would involve systematically exploring the rotational possibilities around single bonds to identify all stable conformers and their relative energies.
An energy landscape study would map these conformers and the energy barriers between them. This would reveal:
The most stable conformer(s) at a given temperature.
The flexibility of the molecule.
How the molecule's shape might change in different environments.
Understanding the conformational preferences is crucial, as different conformers may exhibit different reactivities and biological activities.
Prediction of Reactivity and Selectivity Parameters
Building upon DFT and FMO analyses, various reactivity and selectivity parameters can be calculated to provide a more quantitative prediction of the chemical behavior of "this compound."
Table 3: Predicted Reactivity and Selectivity Parameters
| Parameter | Definition | Predicted Insight for this compound |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A moderate value would indicate that the molecule is not overly reactive but can participate in chemical reactions under appropriate conditions. |
| Global Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. | A higher softness value suggests that the molecule is more susceptible to attack by soft electrophiles or nucleophiles. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | A relatively high electrophilicity index would be expected due to the electron-withdrawing nitroso group, indicating its potential as an electrophile. |
| Fukui Functions | Describe the change in electron density at a given point in the molecule when an electron is added or removed. | These functions would pinpoint the specific atoms most susceptible to nucleophilic and electrophilic attack, as well as radical attack, offering a more refined prediction of regioselectivity. |
These predicted parameters offer a sophisticated and quantitative framework for understanding and anticipating the chemical reactivity and selectivity of "this compound."
Synthetic Utility and Chemical Transformations of 2 Methyl 1 Nitroso 2,3 Dihydro 1h Indole Derivatives
Synthesis of Novel Substituted N-Nitroso-2,3-dihydro-1H-indole Analogs
The synthesis of substituted analogs of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole typically follows a two-step process: first, the synthesis of the corresponding substituted 2-methyl-2,3-dihydro-1H-indole (2-methylindoline), followed by N-nitrosation. Substituted indolines can be prepared through various established methods, including the reduction of substituted indoles or through cyclization strategies.
Once the desired substituted 2-methylindoline (B143341) is obtained, the introduction of the nitroso group at the N-1 position is generally achieved under mild acidic conditions using a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in aqueous acid or by using nitrosonium tetrafluoroborate (B81430) (NOBF₄). Another method involves the use of Angeli's salt (Na₂N₂O₃), which can generate N-nitrosoindoles at physiological pH in the presence of oxygen. nih.gov The reaction proceeds via an electrophilic attack of a nitrosonium ion equivalent on the secondary amine of the indoline (B122111) ring.
This modular approach allows for the generation of a library of analogs with substituents on the aromatic ring, which can be used to modulate the compound's electronic properties, solubility, and reactivity.
Table 1: Examples of Synthetic Analogs and Precursors
| Precursor (Substituted 2-Methylindoline) | Nitrosating Agent | Product (Substituted N-Nitroso Analog) | Potential Application |
|---|---|---|---|
| 5-Bromo-2-methyl-2,3-dihydro-1H-indole | NaNO₂ / HCl | 5-Bromo-2-methyl-1-nitroso-2,3-dihydro-1H-indole | Intermediate for further functionalization via cross-coupling |
| 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | NaNO₂ / H₂SO₄ | 5-Methoxy-2-methyl-1-nitroso-2,3-dihydro-1H-indole | Study of electronic effects on reactivity |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | NOBF₄ | 2,5-Dimethyl-1-nitroso-2,3-dihydro-1H-indole | Building block for medicinal chemistry |
Application as an Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., 1-Amino-2-methyl-2,3-dihydro-1H-indole)
A significant application of this compound is its role as a precursor to N-aminoindolines. The reduction of the N-nitroso group provides a direct route to the corresponding N-hydrazine derivative, 1-Amino-2-methyl-2,3-dihydro-1H-indole. This transformation is of considerable interest as N-amino heterocycles are important building blocks in pharmaceutical and agrochemical research.
The reduction of N-nitrosamines to hydrazines is a well-established chemical transformation. Standard reducing agents can be employed for this purpose. Strong hydrides, such as lithium aluminum hydride (LiAlH₄), are effective in reducing the N-N=O moiety to an N-NH₂ group. masterorganicchemistry.comlibretexts.org Alternatively, milder conditions involving dissolving metals, such as zinc dust in acetic acid (Zn/AcOH), can also achieve this reduction. researchgate.net The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.
Table 2: Reduction of this compound
| Starting Material | Reagent and Conditions | Product |
|---|---|---|
| This compound | 1. LiAlH₄ in THF2. H₂O workup | 1-Amino-2-methyl-2,3-dihydro-1H-indole |
The resulting 1-amino-2-methyl-2,3-dihydro-1H-indole can be further elaborated, for instance, by condensation with carbonyl compounds to form hydrazones or by acylation, to access a wide range of more complex pharmaceutical intermediates.
Derivatization Strategies for Enhanced Reactivity or Specific Chemical Applications
Beyond its reduction to the N-amino derivative, the N-nitroso group imparts unique reactivity to the indoline scaffold, enabling specific chemical applications.
One key reaction is transnitrosation , where the nitroso group is transferred from the indoline nitrogen to another nucleophilic species. Studies have shown that N-nitrosoindoles can efficiently transfer their nitroso group to biological nucleophiles like the purine (B94841) bases of DNA at physiological pH. nih.gov This reactivity suggests that the compound and its derivatives could be used as targeted NO-releasing agents or as tools in chemical biology to study the effects of nitrosation.
Another derivatization strategy involves the reactivity of the nitroso oxygen atom. The oxygen can act as a nucleophile, reacting with strong electrophiles such as alkylating agents (e.g., trialkyloxonium salts) to form stable O-alkoxydiazenium salts . acs.org These salts represent a class of reactive intermediates themselves, which can be used in further synthetic transformations.
These distinct modes of reactivity—reduction of the nitroso group, transfer of the nitroso group, and reaction at the nitroso oxygen—provide multiple avenues for the derivatization of this compound for specific and enhanced chemical applications.
Studies on Chiral this compound and its Stereochemistry
The stereochemistry of this compound is complex and presents interesting synthetic challenges and opportunities. The molecule possesses a stereogenic center at the C2 position, meaning it can exist as a pair of enantiomers: (R)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole and (S)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole.
The synthesis of enantiomerically pure forms of this compound typically begins with the resolution of its precursor, racemic (±)-2-methylindoline. Kinetic resolution has been shown to be an effective method. For example, the acylation of racemic 2-methylindoline with an enantiomerically pure acylating agent, such as (S)-naproxen acyl chloride, leads to the formation of diastereomeric amides. nih.gov These diastereomers can be separated by chromatography or crystallization, and subsequent hydrolysis of the separated amides yields the individual (R)- and (S)-enantiomers of 2-methylindoline. nih.gov Nitrosation of the resolved enantiomers then provides the corresponding chiral N-nitrosoindoline.
Further stereochemical complexity arises from the N-nitroso group itself. Due to a significant energy barrier to rotation around the N-N bond, which has partial double-bond character, N-nitrosamines can exist as stable rotational isomers, often referred to as E/Z isomers or rotamers. acanthusresearch.comacs.org For an asymmetrical nitrosamine (B1359907) like this one, these rotamers are distinct and can often be observed by techniques like NMR spectroscopy. acanthusresearch.comnih.gov
When combined with the chiral center at C2, the E/Z isomerism of the nitroso group results in the formation of diastereomers. For example, the (S)-2-methylindoline precursor will give rise to two diastereomeric rotamers: (S, E)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole and (S, Z)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole. These diastereomers possess different spatial arrangements and may exhibit different chemical and physical properties. sydney.edu.au The study of this intricate stereochemistry is crucial for applications where specific three-dimensional orientation is key, such as in asymmetric synthesis or pharmacology.
Future Research Directions and Unexplored Avenues in 2 Methyl 1 Nitroso 2,3 Dihydro 1h Indole Research
Development of Green Chemistry Approaches for Synthesis
Traditional methods for the nitrosation of secondary amines often rely on the use of acidic conditions and reagents like sodium nitrite (B80452), which can generate significant waste. The development of more environmentally benign synthetic routes is a critical future direction.
One promising avenue is the use of alternative nitrosating agents under solvent-free conditions. For instance, tert-butyl nitrite (TBN) has been successfully employed for the N-nitrosation of various secondary amines without the need for a solvent, metal, or acid catalyst. cdnsciencepub.com This approach offers high yields and simplifies product isolation. cdnsciencepub.com Future studies could adapt this methodology for the synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, optimizing reaction conditions such as temperature and stoichiometry for the indoline (B122111) substrate.
Another green approach involves the use of energy-efficient techniques like microwave irradiation. Microwave-assisted synthesis has been shown to accelerate the formation of indole (B1671886) derivatives, suggesting its potential applicability for the nitrosation step as well. researchgate.net Research could focus on developing a microwave-assisted protocol for the synthesis of N-nitrosoindolines, which could significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Table 1: Comparison of Potential Green Synthesis Methods for N-Nitrosoindolines
| Method | Potential Advantages | Key Research Focus | Relevant Findings from Analogous Systems |
|---|---|---|---|
| Solvent-Free Synthesis with TBN | Reduced waste, no catalyst required, high yields. | Optimization for indoline substrates, temperature control. | Effective for a broad range of secondary amines. cdnsciencepub.com |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. | Solvent screening, power and temperature optimization. | Accelerates synthesis of related indole structures. researchgate.net |
| Continuous-Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design, optimization of flow rates and residence times. | Proven effective for synthesis of other nitrogen-containing heterocycles. pacewater.com |
Advanced Mechanistic Studies Using In Situ Spectroscopy
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for controlling its synthesis and predicting its reactivity. While mechanistic studies on N-nitrosamine formation exist, particularly in the context of water treatment, detailed investigations specific to N-nitrosoindolines are lacking. mdpi.comgoogle.com
Future research should employ advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to monitor the reaction progress in real-time. These techniques can provide valuable data on the formation of key intermediates, the kinetics of the reaction, and the influence of catalysts and reaction conditions. For example, studying the acid-catalyzed decomposition of N-nitroso compounds has revealed complex pathways involving either denitrosation or deamination, depending on the structure and conditions. rsc.org Applying these methods to this compound could elucidate the specific pathways it undergoes.
Investigating the photolytic decomposition pathways is also a key area. The photolysis of N-nitrosamines and N-nitrosamides in acidic media has been shown to proceed via the fission of the nitrogen-nitrogen bond. cdnsciencepub.comcdnsciencepub.com Time-resolved spectroscopic studies could capture the transient species involved in the photolysis of this compound, providing a detailed picture of its photochemical reactivity.
Integration of Machine Learning for Reactivity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can be trained on large datasets of chemical information to predict the properties and reactivity of new or understudied compounds, thereby accelerating research and reducing the need for extensive experimentation. asm.orgnih.gov
For N-nitroso compounds, ML models have been developed to predict their carcinogenic potency and toxicity. rsc.orgsintef.no Future work could focus on developing specific ML models for N-nitrosoindolines. By compiling a database of known N-nitrosoindoline structures and their experimental properties, models could be trained to predict the reactivity of this compound in various chemical transformations. This could help in identifying promising reaction conditions or predicting potential side products. nih.gov
ML algorithms, such as decision trees and random forest models, have proven effective in guiding experimental research in sustainable chemistry, even with small and heterogeneous datasets. nih.gov Such models could be applied to predict optimal conditions for the catalytic transformations or green synthesis of this compound. asm.org Furthermore, ML can assist in interpreting complex mechanistic data obtained from spectroscopic studies, helping to build more accurate kinetic models.
Table 2: Potential Applications of Machine Learning in N-Nitrosoindoline Research
| Application Area | Machine Learning Approach | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Reactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rate constants, product selectivity, potential for side reactions. | Guides experimental design for novel transformations. |
| Toxicity Assessment | Classification and regression models | Carcinogenic potency, acute toxicity levels. rsc.orgsintef.no | Early-stage hazard identification. |
| Reaction Optimization | Bayesian optimization, random forest algorithms | Optimal catalyst, solvent, temperature, and reagent concentrations. nih.govnih.gov | Accelerates development of efficient synthetic protocols. |
Exploration of Novel Catalytic Transformations of N-Nitrosoindolines
The N-nitroso group is a versatile functional group that can participate in a variety of chemical transformations. While the synthesis of N-nitroso compounds is well-documented, the exploration of their subsequent catalytic transformations is an area ripe for discovery.
A significant area of future research is the catalytic reduction of the N-nitroso group. The reduction of N-nitrosamines can lead to the formation of valuable 1,1-disubstituted hydrazines or the parent secondary amine. acs.orgnih.gov Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) has been shown to produce the corresponding hydrazines. acs.org More recently, Ruthenium (Ru) catalysts have been identified as highly effective for the reduction of N-nitrosamines in aqueous environments. nih.gov Research into the application of these catalytic systems to this compound could lead to efficient routes for synthesizing 2-methyl-2,3-dihydro-1H-indol-1-amine or regenerating the parent 2-methylindoline (B143341).
Another avenue is the exploration of the Fischer-Hepp rearrangement under novel catalytic conditions. This acid-catalyzed reaction typically results in the migration of the nitroso group to the para-position of an aryl ring. nih.gov Investigating this rearrangement with this compound using solid acid catalysts or other heterogeneous catalysts could offer a more sustainable and selective method for producing C-nitrosoindoles, which are valuable synthetic intermediates.
Furthermore, the N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions, facilitating the functionalization of the aromatic ring. nih.gov This presents an exciting opportunity to use this compound as a substrate for developing novel C-C and C-X bond-forming reactions on the indole core.
Investigation of Environmental Degradation Pathways of N-Nitrosoindolines
Given the known toxicity of many N-nitrosamines, understanding the environmental fate of this compound is of paramount importance. Future research should focus on its persistence, mobility, and degradation pathways in various environmental compartments.
Biodegradation: Studies have shown that various bacteria can degrade N-nitrosamines, although the rates and pathways are highly dependent on the specific compound and the microbial community. sintef.noiwaponline.comnih.gov For example, some bacteria convert nitrosamines back to the parent amine and nitrite, while others can mineralize them to CO2. asm.orgnih.gov Research is needed to identify microbial strains capable of degrading N-nitrosoindolines and to elucidate the enzymatic mechanisms involved. It has been observed that denitrifying bacteria, which possess nitrate (B79036) and nitrite reductases, can play a role in the transformation of N-nitroso compounds. nih.govmicrobiologyresearch.org Investigating the interaction of this compound with such bacteria could reveal key biodegradation pathways. dtic.mil
Abiotic Degradation: Photodegradation is a significant abiotic pathway for the breakdown of N-nitrosamines in the environment. researchgate.net UV irradiation can cleave the N-N bond, leading to the formation of various products. pacewater.comnih.gov The photolytic stability of this compound under simulated sunlight and the identity of its photoproducts should be systematically investigated. Advanced oxidation processes (AOPs), such as UV/H₂O₂ or UV/sulfite, are effective in degrading N-nitrosamines in water treatment and could be studied for their efficacy against N-nitrosoindolines. pacewater.commdpi.commdpi.com
Understanding these degradation pathways will be essential for assessing the environmental risk associated with N-nitrosoindolines and for developing potential remediation strategies.
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-1-nitroso-2,3-dihydro-1H-indole?
- Methodological Answer : Nitroso derivatives are typically synthesized via nitrosation of secondary amines. For this compound, the precursor (e.g., 2-methyl-2,3-dihydro-1H-indole) reacts with nitrous acid (generated in situ from NaNO₂ under acidic conditions). Key steps include:
- Dissolving the amine in chilled HCl (0–5°C) to avoid exothermic side reactions.
- Slow addition of NaNO₂ to ensure controlled nitrosation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the nitroso compound.
Monitor reaction progress using TLC and confirm structure via NMR and HRMS .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its genotoxic potential, adhere to:
- PPE : Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to prevent inhalation .
- Waste Disposal : Collect waste in designated containers for nitroso compounds and collaborate with certified hazardous waste services.
- Decontamination : Clean spills immediately using absorbent materials and 10% sodium thiosulfate to reduce nitrosamine residues .
Advanced Research Questions
Q. How can researchers resolve contradictions between HPLC and LC-MS data when quantifying trace levels of this compound?
- Methodological Answer : Discrepancies often arise from matrix interference or ionization inefficiency. Mitigation strategies include:
- Standard Addition : Spiking samples with known concentrations to assess recovery rates.
- High-Resolution MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 177.0790) and isotopic patterns to rule out false positives.
- Method Cross-Validation : Compare retention times and UV spectra (λ~254 nm for nitroso groups) across both techniques .
Q. What crystallographic strategies address disorder or tautomerism in this compound during X-ray structure determination?
- Methodological Answer : For nitroso-indole derivatives:
- Low-Temperature Data Collection : Stabilize the crystal at 100 K to minimize thermal motion.
- SHELXL Refinement : Apply restraints for disordered nitroso groups and use the TWIN command for twinned crystals.
- DFT Validation : Compare experimental bond lengths (e.g., N–O ~1.22 Å) with computational models to confirm tautomeric forms .
Q. How do regulatory limits (e.g., 5 ppm) for nitroso impurities influence analytical method development in pharmaceuticals?
- Methodological Answer : Regulatory thresholds require ultra-sensitive methods:
- HPLC-PDA Optimization : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 30%→70% ACN over 15 min). Validate per ICH Q2(R1) guidelines:
| Parameter | Value for Impurity A (2-Methyl-1-nitroso-) |
|---|---|
| Linearity Range | 0.028–1.80 μg/mL (R² > 0.999) |
| LOD/LOQ | 0.0093 μg/mL / 0.028 μg/mL |
| Precision (RSD) | <2% |
- Sample Preparation : Extract APIs with methanol and filter (0.22 μm) to remove particulates .
Q. What mechanistic pathways explain the formation of this compound as a process-related impurity?
- Methodological Answer : Formation occurs via nitrosation of 2-methyl-2,3-dihydro-1H-indole during API synthesis or storage. Contributing factors:
- Nitrosating Agents : Residual nitrites in reagents or water.
- Acidic Conditions : Promote protonation of amines, enhancing reactivity with nitrous acid.
- Mitigation : Add antioxidants (e.g., ascorbic acid) or store APIs in inert atmospheres to suppress nitrosation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
